molecular formula C23H24ClN3O4 B2738914 2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one CAS No. 1396888-78-0

2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2738914
CAS No.: 1396888-78-0
M. Wt: 441.91
InChI Key: WEEWDMYZXNDRJJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry research, designed by integrating pharmaceutically active azetidin-2-one and 1,2,4-oxadiazole heterocyclic scaffolds. The azetidin-2-one core is a well-known privileged structure in drug discovery. Recent studies have demonstrated that novel 4-substituted phenyl azetidin-2-one derivatives exhibit notable immunostimulating, antimicrobial, and antioxidant activities . Specifically, several such derivatives have shown high efficacy against MCF-7 breast cancer cell lines, with certain compounds demonstrating percentage inhibition values of 89% to 94% in cytotoxicity assays . Concurrently, the 1,2,4-oxadiazole ring is a thermally and metabolically stable aromatic linker that provides favorable physicochemical properties and is present in several commercial drugs . This heterocycle is frequently investigated for a wide spectrum of pharmacological actions, including anticancer, antimicrobial, and anti-neurodegenerative activities . For instance, oxadiazole-containing compounds are being explored as potent and specific inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target for Parkinson's disease therapy, with some analogs exhibiting IC50 values in the nanomolar range . The strategic combination of these two motifs in a single molecule makes this compound a valuable candidate for researchers investigating new therapeutic agents for cancer, infectious diseases, and central nervous system disorders. Its structure aligns with modern drug design principles aimed at discovering novel small-molecule inhibitors targeting specific biological pathways. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-23(2,30-18-10-8-17(24)9-11-18)22(28)27-13-16(14-27)21-25-20(26-31-21)12-15-6-4-5-7-19(15)29-3/h4-11,16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEWDMYZXNDRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3OC)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one , with the CAS number 1396888-78-0, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and molecular interactions.

The molecular formula of the compound is C23H24ClN3O4C_{23}H_{24}ClN_{3}O_{4}, with a molecular weight of 441.9 g/mol. Its structural features include a chlorophenoxy group and an oxadiazole moiety, which are often associated with biological activity.

PropertyValue
CAS Number1396888-78-0
Molecular FormulaC23H24ClN3O4
Molecular Weight441.9 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives featuring oxadiazole linkages have shown significant activity against various cancer cell lines. In a study assessing compounds based on oxadiazole structures, one derivative demonstrated a percent growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .

Case Study: Anticancer Evaluation

In a comparative study involving several cancer cell lines, compounds structurally related to our target compound were evaluated for their cytotoxic effects. The results indicated that modifications in the oxadiazole and aryl groups significantly influenced their anticancer efficacy. The study employed molecular docking techniques to analyze binding affinities with tubulin, suggesting that these compounds could effectively disrupt microtubule dynamics .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. For example, derivatives containing the chlorophenoxy group have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. A related compound exhibited strong inhibition against biofilms formed by Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Table: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Related Chlorophenoxy CompoundStaphylococcus aureus6 mg/ml
Related Chlorophenoxy CompoundEscherichia coli6 mg/ml

The biological activity of the compound is likely influenced by its ability to interact with specific molecular targets within cells. Studies employing molecular docking techniques have suggested that the oxadiazole moiety facilitates interactions with critical proteins involved in cell proliferation and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Oxadiazole Motifs

The compound shares structural homology with azetidine-containing molecules reported in crystallographic and pharmacological studies:

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Applications Reference
2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one 1,2,4-oxadiazole, azetidine, 4-chlorophenoxy, 2-methoxybenzyl ~456.9 (calculated) Hypothetical kinase inhibition N/A
4-[4-(4-Chlorobenzoyl)-2,3-diphenylisoxazolidin-5-yl]-1-(4-methoxyphenyl)-3-phenylazetidin-2-one Azetidin-2-one, chlorobenzoyl, isoxazolidine ~647.1 (reported) Antimicrobial research
(S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone fumarate Azetidine, piperidine, halogenated aryl groups ~731.3 (reported) Anticancer therapeutics

Key Observations:

  • Azetidine Ring Flexibility vs. Rigidity : The azetidine ring in the target compound is substituted with a 1,2,4-oxadiazole group, which imposes steric constraints compared to the azetidin-2-one in . This difference may alter solubility and metabolic stability .
  • Substituent Effects: The 4-chlorophenoxy group distinguishes the compound from halogenated aryl derivatives in , which exhibit anticancer activity.
  • Oxadiazole vs. Isoxazolidine : The 1,2,4-oxadiazole core (target compound) is more electron-deficient than the isoxazolidine in , which may influence hydrogen-bonding interactions in biological systems .

Pharmacological and Physicochemical Comparisons

  • Antifungal Potential: The 2-methoxybenzyl group resembles substituents in azole antifungals (e.g., fluconazole in ). However, the absence of a triazole or imidazole ring in the target compound may reduce cytochrome P450 binding, a common mechanism for antifungal activity .
  • Kinase Inhibition: Azetidine-oxadiazole hybrids are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. The 4-chlorophenoxy group may mimic ATP-competitive inhibitors, similar to tyrosine kinase inhibitors (TKIs) .
  • Synthetic Challenges : The compound’s complexity (e.g., stereochemistry at the azetidine ring) may pose synthesis hurdles compared to simpler analogs like Methylclonazepam (), which lacks fused heterocycles .

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